3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide
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Overview
Description
3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is a chemical compound with the molecular formula C20H11F2NO3 and a molecular weight of 351.309. This compound is known for its unique structure, which includes both fluorine and xanthene moieties, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the xanthene core: The xanthene core can be synthesized through a condensation reaction involving appropriate starting materials under acidic conditions.
Introduction of fluorine atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Amidation reaction: The final step involves the reaction of the fluorinated xanthene derivative with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, affecting their function. The xanthene moiety may also play a role in its biological activity by interacting with cellular pathways and enzymes .
Comparison with Similar Compounds
3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide can be compared with other similar compounds, such as:
9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: This compound has a similar xanthene core but differs in the substituents attached to it.
7-bromo-9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: This compound contains a bromine atom instead of fluorine, leading to different chemical and biological properties.
Properties
IUPAC Name |
3-fluoro-N-(5-fluoro-9-oxoxanthen-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F2NO3/c21-12-4-1-3-11(9-12)20(25)23-13-7-8-14-17(10-13)26-19-15(18(14)24)5-2-6-16(19)22/h1-10H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMBRTBUBKDWEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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